molecular formula C8H8FIO B8222447 (R)-1-(5-Fluoro-2-iodophenyl)ethanol

(R)-1-(5-Fluoro-2-iodophenyl)ethanol

Cat. No.: B8222447
M. Wt: 266.05 g/mol
InChI Key: GQGBQRLYBYFVAW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(5-Fluoro-2-iodophenyl)ethanol is a chiral organic compound characterized by the presence of a fluorine atom at the 5-position and an iodine atom at the 2-position of the phenyl ring, along with a hydroxyl group attached to the ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-iodophenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoro-2-iodobenzene.

    Grignard Reaction: The 5-fluoro-2-iodobenzene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide intermediate.

    Addition Reaction: The intermediate is then reacted with an aldehyde, such as acetaldehyde, to form the desired ®-1-(5-Fluoro-2-iodophenyl)ethanol.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of ®-1-(5-Fluoro-2-iodophenyl)ethanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoro-2-iodophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-fluoro-2-iodobenzaldehyde or 5-fluoro-2-iodoacetophenone.

    Reduction: Formation of 5-fluoro-2-iodoethane.

    Substitution: Formation of 5-fluoro-2-azidophenyl ethanol, 5-fluoro-2-cyanophenyl ethanol, or 5-fluoro-2-thiophenyl ethanol.

Scientific Research Applications

®-1-(5-Fluoro-2-iodophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoro-2-iodophenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Fluoro-2-chlorophenyl)ethanol
  • ®-1-(5-Fluoro-2-bromophenyl)ethanol
  • ®-1-(5-Fluoro-2-methylphenyl)ethanol

Uniqueness

®-1-(5-Fluoro-2-iodophenyl)ethanol is unique due to the presence of the iodine atom, which can enhance its reactivity and potential for further functionalization. The combination of fluorine and iodine atoms also imparts distinct electronic and steric properties, making it a valuable compound for various research applications.

Biological Activity

(R)-1-(5-Fluoro-2-iodophenyl)ethanol is a chiral organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈FIO and features a hydroxyl group (-OH) attached to an ethyl chain, which is further substituted with a 5-fluoro-2-iodophenyl group. The presence of both fluorine and iodine enhances its lipophilicity and potential binding affinity to biological targets, making it distinct from similar compounds that lack these halogen substitutions.

The compound has shown promise as an inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, both of which are critical in cancer progression. These targets are particularly relevant in the treatment of non-small cell lung cancer (NSCLC), where ALK mutations play a significant role in tumorigenesis.

Pharmacological Potential

Research indicates that this compound may modulate enzyme activity related to cancer pathways. Its interactions with ALK and ROS1 enzymes suggest that it could serve as a therapeutic agent in oncology, particularly for patients with specific genetic mutations.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(2-Iodophenyl)ethanolIodine substitution on phenylLacks fluorine substitution, affecting reactivity
5-Fluoro-2-methylphenolMethyl instead of iodineNo alcohol functional group; different bioactivity
(S)-1-(5-Fluoro-2-iodophenyl)ethanolEnantiomer of (R)-isomerDifferent stereochemistry impacts biological activity

The structural modifications in these compounds influence their biological activities and pharmacokinetic properties, making this compound particularly interesting for further research.

Synthesis and Applications

This compound has been utilized as an intermediate in the synthesis of Lorlatinib, a drug used for treating NSCLC. The synthesis methods reported highlight various approaches to obtain this compound efficiently while maintaining high purity levels .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits ALK activity, leading to reduced cell proliferation in cancer cell lines harboring ALK mutations. These findings underscore its potential as a targeted therapy .

Properties

IUPAC Name

(1R)-1-(5-fluoro-2-iodophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGBQRLYBYFVAW-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.